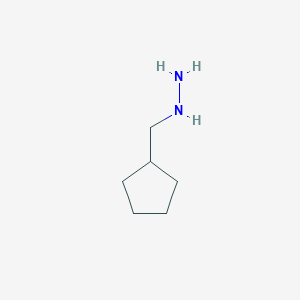

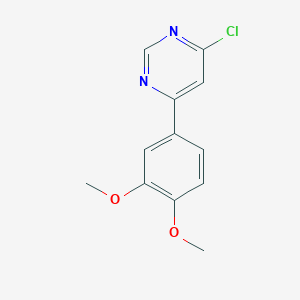

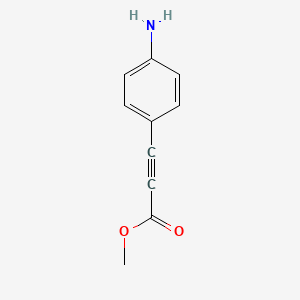

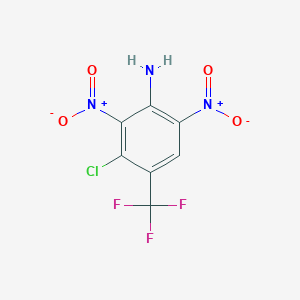

![molecular formula C8H7N3O2 B1357808 Benzo[d]oxazole-2-carbohydrazide CAS No. 27507-90-0](/img/structure/B1357808.png)

Benzo[d]oxazole-2-carbohydrazide

Overview

Description

Synthesis Analysis

Several studies have explored the synthesis of benzoxazole derivatives. For instance, Kakkar et al. synthesized a new series of benzoxazole analogues and evaluated their in vitro antibacterial, antifungal, and anticancer activities . The synthetic pathway typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to obtain the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further transformed into benzoxazole derivatives .

Scientific Research Applications

Anticancer Potential

Benzo[d]oxazole derivatives have been explored for their potential as anticancer agents. For instance, Tangellamudi et al. (2018) synthesized 2-Aryl 5-hydroxy benzo[d]oxazoles, assessing their anti-proliferative effects on various cancer cell lines. These compounds demonstrated selective growth inhibition of cancer cells, with some showing promising results comparable to known anticancer drugs like doxorubicin (Tangellamudi et al., 2018).

Anticonvulsant Effects

Research by Wei et al. (2009, 2010) focused on the synthesis of benzo[d]oxazole derivatives with potential anticonvulsant properties. They evaluated these compounds in mice, finding that some showed promising anticonvulsant effects, with lower toxicity compared to reference drugs like carbamazepine (Wei et al., 2009), (Wei et al., 2010).

Antimicrobial and Antifungal Applications

Benzo[d]oxazole-4,7-diones were investigated for their antifungal activity against various fungi. Ryu et al. (2009) found that many compounds in this class showed good antifungal activity, indicating potential as potent antifungal agents (Ryu et al., 2009). Additionally, Zhang et al. (2016) synthesized 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives and evaluated their inhibitory activities against Staphylococcus aureus Sortase A, revealing significant inhibitory activity (Zhang et al., 2016).

Anti-Alzheimer Potential

Taha et al. (2022) synthesized benzo[d]oxazole derivatives and evaluated them against enzymes relevant to Alzheimer's disease. Some derivatives showed promising inhibitory potentials, indicating their potential as anti-Alzheimer agents (Taha et al., 2022).

Chemical Synthesis and Material Science

Ramanjaneyulu et al. (2020) presented an ultrafast synthesis approach for an antimalarial drug using benzo[d]oxazole derivatives, highlighting its efficiency in a simple continuous-flow operation (Ramanjaneyulu et al., 2020). Additionally, Jeong et al. (2023) developed novel conjugated polymers based on benzobisoxazole for applications in organic thin-film transistors, showing significant potential in electronic applications (Jeong et al., 2023).

Safety and Hazards

- MSDS : Link to MSDS

Mechanism of Action

Target of Action

Benzo[d]oxazole-2-carbohydrazide is a compound that has been found to have significant biological activity. The primary targets of this compound are cancer cells and various microbial species . It has been shown to have potent anticancer activity, particularly against breast and lung cancer cell lines . In addition, it has demonstrated excellent antimicrobial activity against E. coli and S. aureus .

Mode of Action

The interaction of this compound with its targets results in significant changes. In the case of cancer cells, it interferes with the normal functioning of the cells, leading to their death . For microbial species, it disrupts essential biological processes, inhibiting their growth and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. In cancer cells, it disrupts the pathways responsible for cell proliferation and survival, leading to cell death . In microbial species, it interferes with the pathways essential for their growth and reproduction .

Pharmacokinetics

It is known that the compound has high gi absorption . This suggests that it can be effectively absorbed in the gastrointestinal tract, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In cancer cells, it induces cell death, thereby inhibiting the growth of the tumor . In microbial species, it inhibits growth and reproduction, effectively controlling the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

Benzo[d]oxazole-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . Additionally, this compound exhibits binding interactions with proteins like bovine serum albumin, indicating its potential for drug delivery applications . These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression levels of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, this compound inhibits tyrosinase activity by binding to its active site, thereby preventing the conversion of tyrosine to melanin . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These molecular interactions contribute to the overall biological activity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and inhibition of tumor growth in cancer models . At very high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, further contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance and pharmacokinetics . Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins, which facilitate its distribution to various cellular compartments . These interactions influence the localization and accumulation of this compound, affecting its overall efficacy and biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, this compound can interact with transcription factors and DNA, modulating gene expression and influencing cellular processes . In the mitochondria, this compound can affect mitochondrial function by altering the activity of enzymes involved in oxidative phosphorylation and apoptosis . These subcellular localizations are facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, enhancing its biological activity.

properties

IUPAC Name |

1,3-benzoxazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHNEIIQEKUELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

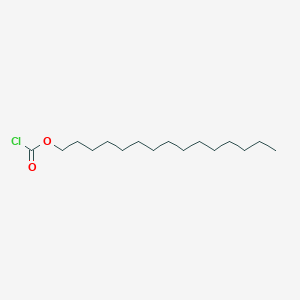

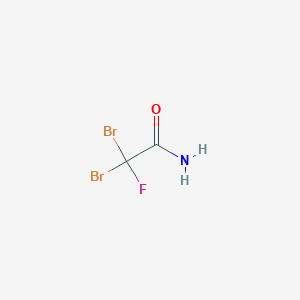

![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)